2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine
CAS No.: 77111-78-5
Cat. No.: VC20850665
Molecular Formula: C11H15N5O2
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77111-78-5 |
|---|---|
| Molecular Formula | C11H15N5O2 |
| Molecular Weight | 249.27 g/mol |
| IUPAC Name | 2-methoxy-9-(oxan-2-yl)purin-6-amine |
| Standard InChI | InChI=1S/C11H15N5O2/c1-17-11-14-9(12)8-10(15-11)16(6-13-8)7-4-2-3-5-18-7/h6-7H,2-5H2,1H3,(H2,12,14,15) |
| Standard InChI Key | NGJPSTQZOFCELH-UHFFFAOYSA-N |
| SMILES | COC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N |
| Canonical SMILES | COC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N |
Introduction
2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine is a synthetic organic compound with the molecular formula C₁₁H₁₅N₅O₂ and the CAS number 77111-78-5. It is a derivative of adenine, a purine base found in DNA and RNA, modified with a tetrahydro-2H-pyran-2-yl group and a methoxy group. This compound is of interest in various fields of chemistry and pharmacology due to its potential applications in drug development and biochemical research.
Synthesis and Preparation
The synthesis of 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine typically involves multi-step organic synthesis techniques. These methods often include the protection of sensitive functional groups, followed by nucleophilic substitution reactions to introduce the tetrahydro-2H-pyran-2-yl and methoxy groups. The specific conditions and reagents used can vary depending on the desired yield and purity.
Applications and Research
This compound is primarily used in biochemical and pharmacological research. Its modifications to the adenine base make it a candidate for studying nucleic acid interactions and for developing new therapeutic agents. For instance, derivatives of adenine are often explored for their potential in treating viral infections or as components in nucleoside analogs.
Safety and Handling
Handling 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine requires standard laboratory precautions, including the use of protective gloves, goggles, and working in a well-ventilated area. It is advisable to consult the Safety Data Sheet (SDS) for specific safety information.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume